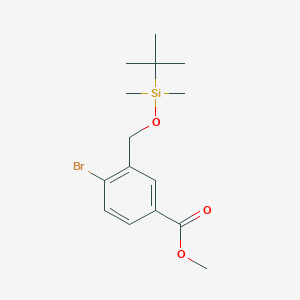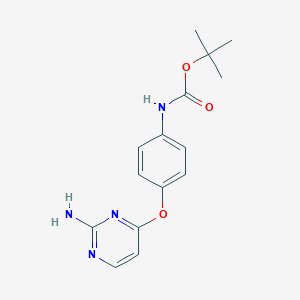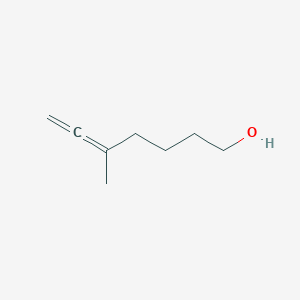
5-Methylhepta-5,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhepta-5,6-dien-1-ol is an organic compound with the molecular formula C8H14O It is a type of alcohol with a unique structure that includes a heptadiene backbone with a methyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhepta-5,6-dien-1-ol can be achieved through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This method typically involves the use of catalysts such as Bi(OTf)3 and TfOH under controlled conditions to achieve the desired product.
Another method involves the use of rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes . This method employs a rhodium/(R,R)-Me-ferrocelane catalyst to cyclize allenyl alcohols into chiral α-vinylic cyclic ethers, which can then be transformed into the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhepta-5,6-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Methylhepta-5,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model substrate in catalytic studies.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methylhepta-5,6-dien-1-ol involves its reactivity with various reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of carbonyl compounds.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylhepta-1,4-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Ethylhepta-1,4-dien-3-one: Similar structure with an ethyl group instead of a methyl group.
3-Methyl-7-methoxyhept-3-en-5-one: Contains a methoxy group and a different substitution pattern.
Uniqueness
5-Methylhepta-5,6-dien-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a diene system. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110774-42-0 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-3-8(2)6-4-5-7-9/h9H,1,4-7H2,2H3 |
Clave InChI |
JRTRNJWXCZDVGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



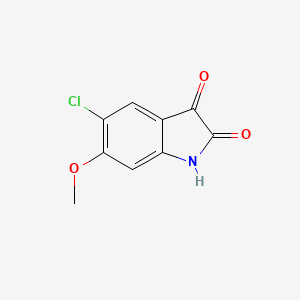
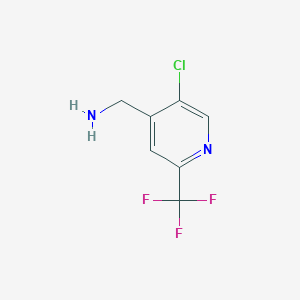
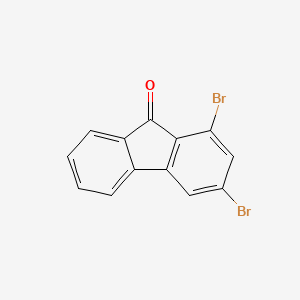
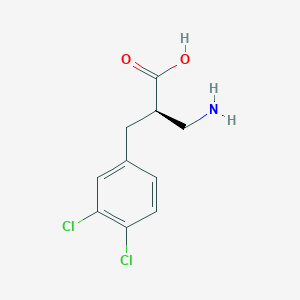
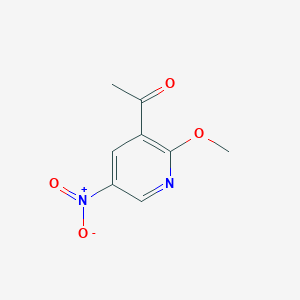
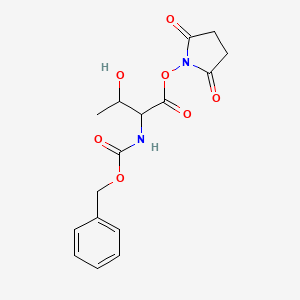
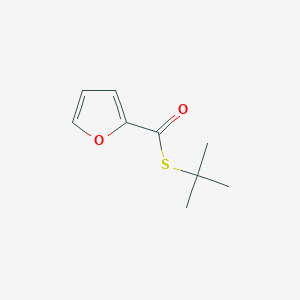
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
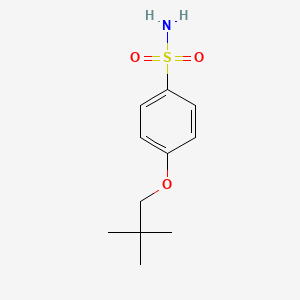
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
